molecular formula C13H20O2 B1344401 1-(5-Heptyl-2-furyl)ethanone CAS No. 956576-56-0

1-(5-Heptyl-2-furyl)ethanone

Cat. No. B1344401
CAS RN: 956576-56-0
M. Wt: 208.3 g/mol
InChI Key: GIWAUPSOMAQLLW-UHFFFAOYSA-N
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Description

“1-(5-Heptyl-2-furyl)ethanone” is a biochemical compound with the molecular formula C13H20O2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-(5-Heptyl-2-furyl)ethanone” is based on its molecular formula, C13H20O2 . For a more detailed analysis, one would need to refer to spectral data or crystallographic studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Heptyl-2-furyl)ethanone” are not fully detailed in the resources I have. It has a molecular weight of 208.3 .

Scientific Research Applications

Electrochemical Synthesis and Applications

Electrochemical reductions of furan derivatives at mercury cathodes have demonstrated the formation of various products, highlighting the potential for 1-(5-Heptyl-2-furyl)ethanone in electrochemical applications. The generation of compounds like 2-furoic acid and tetramers through electrolysis suggests its utility in synthesizing novel organic compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Urove & Peters, 1994).

Bio-oil Upgradation

The hydrodeoxygenation of 2-furyl methyl ketone, a model compound in bio-oil, to methyl cyclopentane and methane showcases the potential of furan derivatives in biofuel applications. This process, effective at transforming pyrolysis products into valuable hydrocarbons, may suggest similar capabilities for 1-(5-Heptyl-2-furyl)ethanone in enhancing bio-oil conversion efficiency (Le et al., 2014).

Medicinal Chemistry and Drug Development

Synthesis and evaluation of multifunctional amides from furan derivatives for Alzheimer's disease treatment highlight the potential therapeutic applications of furan-based compounds. The enzyme inhibitory activity and mild cytotoxicity of these compounds suggest that 1-(5-Heptyl-2-furyl)ethanone could serve as a precursor in developing new drugs for neurodegenerative diseases (Hassan et al., 2018).

Advanced Organic Synthesis Techniques

The Rh(I)-catalyzed coupling of enynones with arylboronic acids to synthesize furyl-containing triarylmethanes demonstrates advanced synthetic applications of furan compounds. This process, which involves the formation of (2-furyl)carbene species, points to the versatility of furan derivatives like 1-(5-Heptyl-2-furyl)ethanone in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Xia et al., 2016).

Mechanism of Action

The mechanism of action of “1-(5-Heptyl-2-furyl)ethanone” is not specified in the resources I have. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

While specific safety and hazard information for “1-(5-Heptyl-2-furyl)ethanone” is not available in the resources I have, general safety measures for handling biochemicals should be followed. This includes avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

Future Directions

The future directions of “1-(5-Heptyl-2-furyl)ethanone” are not specified in the resources I have. Given its use in proteomics research, it may have potential applications in the study of protein function and interactions .

properties

IUPAC Name

1-(5-heptylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-5-6-7-8-12-9-10-13(15-12)11(2)14/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWAUPSOMAQLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306288
Record name 1-(5-Heptyl-2-furanyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956576-56-0
Record name 1-(5-Heptyl-2-furanyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Heptyl-2-furanyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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